molecular formula C17H17ClO2 B6352362 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one CAS No. 1385696-26-3

3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one

Cat. No. B6352362
CAS RN: 1385696-26-3
M. Wt: 288.8 g/mol
InChI Key: BCEQXVBRRPXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one, commonly referred to as 3-CMPT, is a synthetic organic compound belonging to the class of phenylpropanones. It is a colorless, crystalline solid with a melting point of 83-85°C, and is soluble in methanol, ethanol, and chloroform. 3-CMPT has been used extensively in scientific research due to its wide range of applications, including as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as a catalyst for organic reactions, and as an important model compound for understanding the mechanism of action of certain drugs.

Scientific Research Applications

Molecular Structure and Spectroscopic Data

  • The molecular structure and spectroscopic data of a derivative of this compound were obtained using Density Functional Theory (DFT). The geometry of the molecule was optimized, and its vibrational spectra were analyzed, providing insights into molecular parameters such as bond length and bond angle, charge transfer, and molecular electrostatic potential (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Bio-organic Applications

  • A bio-organic molecule, closely related to the compound , was synthesized and characterized. The study included analysis through techniques like FTIR, NMR, UV-vis absorption, fluorescence, and X-ray diffraction. This research provides insights into the bio-organic applications and potential antimicrobial activities of such compounds (Patel, Gandhi, Barot, & Patel, 2016).

Chemical Synthesis and Derivative Formation

  • Research on the chemical synthesis of related compounds, focusing on isoxazole derivatives, has been conducted. This includes the treatment of isoxazoles with substituted phenols and other groups, demonstrating the compound's versatility in forming various derivatives (Potkin et al., 2015).

Photochemical Studies

  • Studies on photoinitiated interactions between acetylenic ketones (related to the compound ) and electron and hydrogen donors using dynamic nuclear polarization were conducted. This research provides insights into the photochemical properties and reactions of such compounds (Maryasova, Zanina, Kruppa, & Leshina, 1991).

Antimicrobial and Antifungal Activities

  • The synthesized compound, similar to the one , was screened for its antimicrobial and antifungal activities. This highlights the potential use of such compounds in developing treatments against various microorganisms (Kumari, Singh, & Walia, 2014).

Quantum Chemical Calculations and Molecular Docking

  • Quantum chemical calculations and molecular docking studies were performed on a derivative. These studies included vibrational spectral techniques, antimicrobial activity screening, and analysis of non-covalent interactions, providing a comprehensive understanding of the compound's electronic structure and biological functions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Mechanism of Action

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-4,6-8,10-11H,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQXVBRRPXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.